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Compound of Interest

Compound Name:
3-Bromo-N-

isopropylbenzenesulfonamide

Cat. No.: B1336792 Get Quote

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals interested in the physicochemical properties and characterization of

3-Bromo-N-isopropylbenzenesulfonamide. The information herein is synthesized from

established chemical principles and available data to provide a practical framework for its study

and application.

Introduction and Compound Profile
3-Bromo-N-isopropylbenzenesulfonamide is a synthetic organic compound featuring a core

benzenesulfonamide structure. This scaffold is of significant interest in medicinal chemistry, as

sulfonamide derivatives are known to exhibit a wide range of biological activities, including

antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific structure of this

compound, which includes a bromine atom at the meta-position of the phenyl ring and an N-

isopropyl group, imparts distinct physicochemical characteristics that are critical for its behavior

in both chemical and biological systems.

Understanding these properties is paramount for its application as a synthetic intermediate, a

fragment in drug discovery, or a candidate for biological screening. This guide provides a

detailed examination of its key identifiers, structural characteristics, and the experimental

protocols necessary for its thorough characterization.

Core Compound Identifiers:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1336792?utm_src=pdf-interest
https://www.benchchem.com/product/b1336792?utm_src=pdf-body
https://www.benchchem.com/product/b1336792?utm_src=pdf-body
https://www.researchgate.net/publication/335887588_Biological_Activity_Evaluation_of_Some_New_Benzenesulphonamide_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759663/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name
3-Bromo-N-

isopropylbenzenesulfonamide
N/A

CAS Number 871269-08-8 [3]

Molecular Formula C₉H₁₂BrNO₂S [3]

Molecular Weight 278.17 g/mol [3]

MDL Number MFCD07363820 [4]

Structural and Spectroscopic Characterization
The unambiguous identification and purity assessment of 3-Bromo-N-
isopropylbenzenesulfonamide rely on a combination of spectroscopic techniques. Each

method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The

aromatic protons will appear as complex multiplets in the aromatic region (~7.5-8.0 ppm),

with splitting patterns dictated by their coupling to each other. The isopropyl methine proton

will be a septet due to coupling with the six equivalent methyl protons, and the methyl

protons will appear as a doublet.

¹³C NMR: The carbon NMR spectrum will confirm the presence of nine unique carbon atoms,

including four aromatic carbons (two of which are substituted), the isopropyl methine carbon,

and the two equivalent isopropyl methyl carbons.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data

to support the proposed structure. For this compound, Electron Ionization (EI) or Electrospray

Ionization (ESI) can be used. The mass spectrum will show a characteristic isotopic pattern for
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the molecular ion [M]+ or the protonated molecule [M+H]+ due to the presence of the bromine

atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Expected characteristic absorption bands include:

N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹.

C-H Stretch (Aromatic & Aliphatic): Bands appearing just above and below 3000 cm⁻¹.

S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1350-1315 cm⁻¹

(asymmetric) and 1170-1150 cm⁻¹ (symmetric).

C-Br Stretch: A band in the fingerprint region, typically 600-500 cm⁻¹.

The following diagram illustrates a standard workflow for the comprehensive characterization of

a novel sulfonamide compound like the one discussed.
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Figure 1. Experimental Workflow for Physicochemical Characterization
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Caption: Workflow for Physicochemical Characterization.
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The physicochemical properties of a compound dictate its behavior in various environments,

which is especially crucial for applications in drug development, where factors like solubility and

lipophilicity govern bioavailability.

Property Value / Expected Value Significance

Melting Point

Data not available in searched

literature. Requires

experimental determination.

A key indicator of purity and

lattice energy.

Boiling Point

Data not available. Likely to

decompose before boiling at

atmospheric pressure.

N/A

Solubility

Expected to have low aqueous

solubility and higher solubility

in organic solvents (e.g.,

DMSO, DMF, Methanol,

Acetone).

Affects formulation,

bioavailability, and reaction

conditions.

logP (Octanol/Water)

Predicted to be moderately

lipophilic. Requires

experimental determination.

A critical measure of

lipophilicity, influencing

membrane permeability and

ADME properties.

Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed. The

following are step-by-step methodologies for determining key properties.

Protocol: Melting Point Determination
Rationale: The melting point is a fundamental physical property used to identify a compound

and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology:

Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine,

vanillin).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Finely powder a small, dry sample of 3-Bromo-N-isopropylbenzenesulfonamide.

Pack the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the apparatus.

Set a rapid heating ramp (10-20 °C/min) for a coarse determination.

Observe the approximate melting temperature.

Repeat the measurement with a fresh sample, using a slow ramp rate (1-2 °C/min) starting

from ~20 °C below the approximate melting point.

Record the temperature at which the first liquid appears and the temperature at which the

last solid melts. This range is the melting point.

Protocol: Determination of LogP (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (LogP) is the standard measure of a

compound's lipophilicity. The shake-flask method is the traditional and most reliable

technique for its determination.

Methodology:

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

Prepare a series of standards of known concentrations from the stock solution.

Create a calibration curve using UV-Vis spectroscopy or HPLC by measuring the

absorbance/peak area of the standards.

Prepare a mixture of n-octanol and water, and saturate each phase with the other by

vigorous mixing for 24 hours, followed by separation.

Add a known amount of the compound to a mixture of the pre-saturated n-octanol and

water in a separatory funnel. The initial concentration should be within the linear range of

the calibration curve.
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Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning

equilibrium to be reached.

Allow the two phases to separate completely.

Carefully collect a sample from the aqueous phase.

Determine the concentration of the compound in the aqueous phase using the previously

generated calibration curve.

Calculate the concentration in the octanol phase by mass balance (Initial conc. - Aqueous

conc.).

Calculate P = [Compound]octanol / [Compound]aqueous and LogP = log₁₀(P).

Safety and Handling
As a laboratory chemical, 3-Bromo-N-isopropylbenzenesulfonamide requires careful

handling to minimize exposure.

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume

hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a

lab coat, and chemical-resistant gloves.[6]

Hazards: Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[5]

While specific toxicity data for this compound is limited, related sulfonamides may cause skin

and eye irritation.[7]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before

handling the compound.

Research Context and Potential Applications
The benzenesulfonamide moiety is a well-established pharmacophore in drug discovery.[2]

Derivatives have been investigated for a multitude of biological activities, including:
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Antimicrobial Agents: Targeting bacteria and fungi.[1][2]

Anti-inflammatory Agents: Acting on inflammatory pathways.[1][2]

Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase

and can be designed to target others such as acetylcholinesterase or α-glycosidase.[8][9]

The presence of the bromine atom on the phenyl ring of 3-Bromo-N-
isopropylbenzenesulfonamide makes it an excellent substrate for palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of

diverse chemical functionalities, making it a versatile building block for creating libraries of

more complex molecules for screening in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1336792#physicochemical-properties-of-3-bromo-n-
isopropylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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